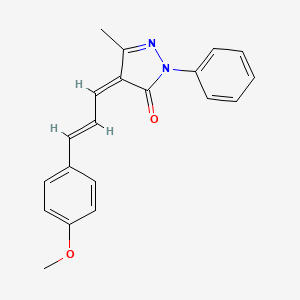

4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Descripción general

Descripción

4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazoline ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of methoxyphenyl and phenyl groups contributes to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone.

Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. This reaction is usually carried out under reflux conditions.

Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the double bond in the prop-2-enylidene group, converting it to a single bond and forming a saturated derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated pyrazoline derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have indicated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. Research has shown that this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:

A study published in 2009 demonstrated that similar pyrazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The presence of the methoxyphenyl group is believed to enhance anti-inflammatory activity by stabilizing the molecular structure.

Case Study:

In a comparative study on various pyrazole derivatives, it was found that those with methoxy substitutions showed a marked reduction in inflammation markers in vitro, indicating potential for therapeutic use in inflammatory diseases .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Case Study:

A recent investigation highlighted the cytotoxic effects of similar compounds on human cancer cell lines, demonstrating significant inhibition of cell proliferation through mechanisms involving oxidative stress and DNA damage .

Mecanismo De Acción

The mechanism of action of 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-(4-Hydroxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but with a hydroxy group instead of a methoxy group.

4-(3-(4-Chlorophenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one: Contains a chlorine atom on the phenyl ring.

4-(3-(4-Nitrophenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one: Features a nitro group on the phenyl ring.

Uniqueness

The presence of the methoxy group in 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Actividad Biológica

The compound 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one is a pyrazolone derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrazolone ring that is integral to its biological activity. The structural characteristics include:

- Pyrazolone Ring : Central to its reactivity and biological properties.

- Methoxyphenyl Group : Contributes to the compound's lipophilicity and interaction with biological targets.

1. Anti-inflammatory and Analgesic Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that the compound showed promising results in reducing inflammation in vivo, with a percentage inhibition of 69.56%, surpassing the standard drug indomethacin, which had a 66.24% inhibition rate .

Table 1: Comparative Anti-inflammatory Activity

| Compound | % Inhibition (In Vivo) |

|---|---|

| This compound | 69.56 |

| Indomethacin | 66.24 |

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory drugs.

2. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 6.25 µg/mL, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

These findings highlight the compound's potential as an antimicrobial agent.

3. Antioxidant Activity

The antioxidant capacity of pyrazolone derivatives has also been investigated. Specifically, studies on related compounds suggest that they can scavenge free radicals effectively, contributing to their protective effects against oxidative stress . The antioxidant mechanism is believed to involve the formation of stable radical intermediates.

Case Studies

Several studies have explored the biological activities of pyrazolone derivatives similar to This compound :

- Anti-inflammatory Studies : In one study, various pyrazolone derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats . The results indicated a strong correlation between structural modifications and enhanced biological activity.

- Antimicrobial Efficacy : Another study focused on the synthesis of new pyrazolone derivatives and their evaluation against a panel of microbial strains. The findings revealed that specific substitutions on the phenyl ring significantly enhanced antimicrobial potency .

Propiedades

IUPAC Name |

(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-15-19(10-6-7-16-11-13-18(24-2)14-12-16)20(23)22(21-15)17-8-4-3-5-9-17/h3-14H,1-2H3/b7-6+,19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXKHRHTBMBHHH-XAUAACNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.